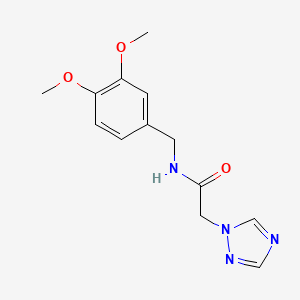
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound “N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” belongs to the class of triazole derivatives. Triazole derivatives are known to bind with various targets due to their structural characteristics . They are often found in biologically active synthetic compounds and natural products .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Triazole derivatives are known to produce a variety of biological effects due to their ability to bind with target molecules .
Actividad Biológica
N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various therapeutic areas including antiviral, anticancer, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing data from available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.296 g/mol
- CAS Number : 866135-61-7
The compound features a triazole ring which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
This compound operates through multiple mechanisms:
- Target Binding : The triazole moiety allows for binding to enzymes and receptors involved in disease pathways.
- Biochemical Pathways : It has been shown to influence several pathways associated with inflammation, cancer progression, and microbial resistance.
Antiviral Activity
Research indicates that triazole derivatives can exhibit antiviral properties. For instance:
- Inhibition of Viral Replication : Compounds similar to this compound have demonstrated efficacy against various viral strains by inhibiting key enzymes required for viral replication .
Anticancer Activity
The anticancer potential of triazoles is well-documented:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy:
- Broad-Spectrum Efficacy : Studies have reported that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .
Case Studies
- Study on Anticancer Effects :
- Antiviral Research :
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-11-4-3-10(5-12(11)20-2)6-15-13(18)7-17-9-14-8-16-17/h3-5,8-9H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYKUMZVIPFTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














